Cas no 1523570-96-8 (2-Oxa-6-azaspiro[3.4]octane hemioxalate)

2-Oxa-6-azaspiro[3.4]octane hemioxalate is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen within a fused ring system. Its rigid spiro scaffold enhances stereochemical stability, making it valuable for applications in medicinal chemistry and pharmaceutical research. The hemioxalate salt form improves solubility and handling properties, facilitating its use in synthetic routes. This compound serves as a versatile intermediate for constructing complex molecular architectures, particularly in the development of bioactive molecules or constrained peptidomimetics. Its well-defined structure and functional group compatibility offer advantages in precision synthesis and drug discovery efforts.
2-Oxa-6-azaspiro[3.4]octane hemioxalate structure
1523570-96-8 structure
商品名:2-Oxa-6-azaspiro[3.4]octane hemioxalate
CAS番号:1523570-96-8
MF:C14H24N2O6
メガワット:316.350164413452
MDL:MFCD22422280
CID:3041172
PubChem ID:86811199

2-Oxa-6-azaspiro[3.4]octane hemioxalate 化学的及び物理的性質

名前と識別子

    • 2-Oxa-6-azaspiro[3.4]octane hemioxalate - O5947
    • 2-oxa-6-azaspiro[3.4]octane hemioxalate
    • DREVFFJHSWBTQS-UHFFFAOYSA-N
    • SB10176
    • AK166961
    • OR317031
    • ST1020077
    • 2-oxa-6-azaspiro[3.4]octane hemioxalate salt
    • 2-Oxa-6-azaspiro[3.4]octane oxalate (2:1)
    • CS-0051825
    • AS-33475
    • BIS(2-OXA-6-AZASPIRO[3.4]OCTANE); OXALIC ACID
    • AKOS025212137
    • MFCD22422280
    • SY233727
    • 1523570-96-8
    • Bis(2-oxa-6-azaspiro[3.4]octane) oxalate
    • 2-oxa-7-azaspiro[3.4]octane hemioxalate
    • 2-oxa-6-azaspiro[3.4]octanehemioxalate
    • PB44546
    • 2-Oxa-6-azaspiro[3.4]octane hemioxalate
    • MDL: MFCD22422280
    • インチ: 1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
    • InChIKey: DREVFFJHSWBTQS-UHFFFAOYSA-N
    • ほほえんだ: O1CC2(C1)CNCC2.O1CC2(C1)CNCC2.OC(C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 316.16343649g/mol
  • どういたいしつりょう: 316.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117

2-Oxa-6-azaspiro[3.4]octane hemioxalate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A542261-250mg
2-Oxa-6-azaspiro[3.4]octane hemioxalate
1523570-96-8 98%
250mg
$125.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00649-01-25G
2-oxa-6-azaspiro[3.4]octane hemioxalate
1523570-96-8 97%
25g
¥ 16,005.00 2023-04-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-O5947-1g
2-Oxa-6-azaspiro[3.4]octane hemioxalate - O5947
1523570-96-8 95%
1g
3562.0CNY 2021-07-14
Ambeed
A542261-1g
2-Oxa-6-azaspiro[3.4]octane hemioxalate
1523570-96-8 98%
1g
$312.0 2025-02-21
abcr
AB453304-5 g
2-Oxa-6-azaspiro[3.4]octane hemioxalate; .
1523570-96-8
5g
€1,369.20 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-O5947-5g
2-Oxa-6-azaspiro[3.4]octane hemioxalate - O5947
1523570-96-8 95%
5g
10687.0CNY 2021-07-14
Chemenu
CM210338-1g
Bis(2-oxa-6-azaspiro[3.4]octane) oxalate
1523570-96-8 95%
1g
$538 2021-08-04
Alichem
A289000926-1g
2-Oxa-6-azaspiro[3.4]octane hemioxalate
1523570-96-8 95%
1g
563.50 USD 2021-06-15
Alichem
A289000926-5g
2-Oxa-6-azaspiro[3.4]octane hemioxalate
1523570-96-8 95%
5g
1,045.20 USD 2021-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122465-1g
2-Oxa-6-azaspiro[3.4]octane hemioxalate
1523570-96-8 98%
1g
¥2012 2023-04-15

2-Oxa-6-azaspiro[3.4]octane hemioxalate 関連文献

2-Oxa-6-azaspiro[3.4]octane hemioxalateに関する追加情報

Professional Introduction to Compound with CAS No. 1523570-96-8 and Product Name: 2-Oxa-6-azaspiro[3.4]octane hemioxalate

The compound with the CAS number 1523570-96-8 and the product name 2-Oxa-6-azaspiro[3.4]octane hemioxalate represents a significant advancement in the field of chemical and pharmaceutical research. This spirocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The spirocyclic core, consisting of an oxygen atom and an azacycloalkane ring fused together, provides a versatile scaffold for designing molecules with enhanced binding affinity and selectivity.

Recent studies have highlighted the importance of spirocyclic compounds in the development of novel therapeutic agents. The structural motif of 2-Oxa-6-azaspiro[3.4]octane hemioxalate offers a promising platform for exploring new pharmacophores. Its hemioxalate moiety further enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry. The compound's ability to undergo various functionalization reactions allows researchers to modify its structure and properties, thereby tailoring it for specific biological targets.

In the realm of medicinal chemistry, the synthesis and characterization of 2-Oxa-6-azaspiro[3.4]octane hemioxalate have opened new avenues for drug discovery. The spirocyclic scaffold is known to exhibit favorable pharmacokinetic properties, including improved solubility and reduced metabolic clearance. These attributes make it an attractive candidate for developing small-molecule drugs that can interact effectively with biological targets. Furthermore, the compound's unique stereochemistry provides opportunities for designing enantiomerically pure derivatives, which are often essential for achieving optimal therapeutic efficacy.

Current research in this area has demonstrated the potential of 2-Oxa-6-azaspiro[3.4]octane hemioxalate as a lead compound for treating various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This suggests that it could be a valuable starting point for developing novel anti-inflammatory agents. Additionally, its structural features have been explored in the context of anticancer drug design, where spirocyclic compounds have shown promise due to their ability to disrupt cancer cell proliferation and induce apoptosis.

The synthesis of 2-Oxa-6-azaspiro[3.4]octane hemioxalate involves intricate organic transformations that highlight the ingenuity of modern synthetic methodologies. The use of advanced catalytic systems and transition metal complexes has enabled researchers to construct the spirocyclic framework with high precision and yield. These synthetic strategies not only contribute to the availability of the compound but also provide insights into general approaches for constructing complex molecular architectures.

From a computational chemistry perspective, the study of 2-Oxa-6-azaspiro[3.4]octane hemioxalate has provided valuable insights into its electronic structure and reactivity. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These computational studies have helped refine experimental designs and guide the development of more effective derivatives.

The potential applications of 2-Oxa-6-azaspiro[3.4]octane hemioxalate extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its unique structural properties make it a candidate for developing novel polymers with enhanced mechanical strength and thermal stability. In agrochemicals, derivatives of this compound could serve as potent bioactive agents with improved selectivity and environmental safety.

As research continues to evolve, the significance of 2-Oxa-6-azaspiro[3.4]octane hemioxalate is expected to grow further. Ongoing studies aim to uncover new synthetic pathways, explore its biological activity more comprehensively, and develop innovative applications across multiple disciplines. The collaborative efforts of chemists, biologists, and pharmacologists will be crucial in realizing the full potential of this remarkable compound.

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